Trichodimerol
CAS No.: 145174-90-9
Cat. No.: VC21176119
Molecular Formula: C28H32O8
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 145174-90-9 |
---|---|
Molecular Formula | C28H32O8 |
Molecular Weight | 496.5 g/mol |
IUPAC Name | (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione |
Standard InChI | InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 |
Standard InChI Key | OFOUJHGWJJEVMF-SZJYFORJSA-N |
Isomeric SMILES | C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O |
SMILES | CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O |
Canonical SMILES | CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O |
Chemical Properties
Molecular Structure and Identity
Trichodimerol possesses a complex molecular structure with multiple chiral centers and functional groups. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C28H32O8 |
Molecular Weight | 496.5 g/mol |
CAS Number | 145174-90-9 |
PubChem CID | 21778326 |
The IUPAC name of trichodimerol is (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione . The compound is also known by the synonym BMS-182123 .
Structural Characterization
Trichodimerol features a complex pentacyclic structure with multiple stereogenic centers. The molecule contains:
-
Eight oxygen atoms, primarily as hydroxyl groups and within ether and ketone functional groups
-
Four methyl groups
-
Two hydroxyhexa-2,4-dienylidene side chains
These structural elements contribute to the compound's biological activity and its ability to interact with specific molecular targets. The spatial arrangement of these functional groups is critical for the compound's ability to bind to target proteins involved in inflammatory pathways.
Chemical Identifiers
For precise identification in chemical databases and literature, trichodimerol can be referenced using the following identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 |
InChIKey | OFOUJHGWJJEVMF-SZJYFORJSA-N |
SMILES | C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O |
These standardized identifiers facilitate precise communication about the compound in scientific contexts and enable accurate database searches .
Biological Activities
Anti-inflammatory Properties
Trichodimerol has demonstrated significant anti-inflammatory activity in multiple experimental models. Studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages have shown that trichodimerol effectively reduces the production of inflammatory mediators . The compound exhibits inhibitory effects on several key inflammatory markers:
Inflammatory Marker | Effect of Trichodimerol |
---|---|
Nitric Oxide (NO) | Reduced production |
Reactive Oxygen Species (ROS) | Reduced production |
Interleukin-6 (IL-6) | Reduced production |
Tumor Necrosis Factor-α (TNF-α) | Reduced production |
Cyclooxygenase-2 (COX-2) | Inhibited production |
Inducible Nitric Oxide Synthase (iNOS) | Inhibited production |
These findings indicate that trichodimerol possesses broad anti-inflammatory activity by targeting multiple inflammatory pathways simultaneously .
Mechanism of Action
Research has revealed that trichodimerol's anti-inflammatory effects are mediated through multiple molecular mechanisms. Western blotting analysis has shown that the compound inhibits the production of inflammatory mediators such as COX-2 and iNOS . Additionally, trichodimerol suppresses the expression of key inflammatory signaling proteins including nuclear transcription factor-kappaB (NF-κB), phosphorylated IκB kinase (p-IKK), and phosphorylated inhibitor of kappa B (p-IκB) .
The molecular docking studies have demonstrated that trichodimerol can directly interact with the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex . This direct binding likely prevents the interaction between LPS and the TLR4-MD2 heterodimer, thereby inhibiting the initiation of inflammatory signaling cascades at the receptor level.
Molecular Pathways
Trichodimerol exerts its anti-inflammatory effects by modulating two primary inflammatory signaling pathways:
-
NF-κB Pathway: Trichodimerol inhibits the activation of the NF-κB pathway, which is a master regulator of inflammatory responses. By suppressing NF-κB signaling, trichodimerol reduces the transcription of multiple pro-inflammatory genes .
-
NLRP3 Inflammasome Pathway: The compound also inhibits the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway by reducing the expression of NLRP3, cysteinyl aspartate specific proteinase-1 (Caspase-1), and apoptosis-associated speck-like protein containing a CARD (ASC) .
These dual mechanisms allow trichodimerol to effectively suppress inflammation at multiple points in the inflammatory cascade, potentially providing more comprehensive anti-inflammatory effects compared to agents that target single pathways.
Research Findings
In Vitro Studies
Extensive in vitro studies have been conducted to evaluate the anti-inflammatory effects of trichodimerol. The LPS-induced RAW264.7 macrophage model has been particularly useful in characterizing the compound's biological activities. In this model, trichodimerol has consistently demonstrated the ability to reduce inflammatory markers including NO, ROS, IL-6, and TNF-α .
The inhibitory effects of trichodimerol on inflammatory protein expression have been confirmed through Western blotting analyses. These studies have shown decreased expression of COX-2, iNOS, NF-κB, p-IKK, p-IκB, TLR4, NLRP3, Caspase-1, and ASC following trichodimerol treatment . These findings provide strong evidence for the compound's anti-inflammatory mechanisms at the molecular level.
In Vivo Studies
Research using zebrafish models has demonstrated that trichodimerol can effectively reduce inflammation in vivo . Zebrafish represent a significant model system for analyzing human diseases, and studies have found that trichodimerol treatment weakened inflammatory responses in this model organism . This in vivo validation strengthens the potential translational value of trichodimerol for therapeutic applications.
The ability of trichodimerol to modulate inflammation in intact biological systems suggests that the compound maintains its biological activity in complex physiological environments and can potentially be developed for therapeutic applications in inflammatory disorders.
Molecular Docking Analysis
Computational studies using molecular docking approaches have provided insights into the direct molecular interactions between trichodimerol and its targets. These studies have revealed that trichodimerol can bind directly to the TLR4-MD2 complex, a key initiator of LPS-induced inflammatory responses .
The binding analysis suggests that trichodimerol occupies the binding pocket typically used by LPS, thereby preventing LPS from activating the receptor complex. This competitive inhibition at the receptor level represents an effective strategy for blocking inflammatory signaling cascades at their initiation point, potentially explaining the compound's broad anti-inflammatory effects.
Potential Application | Rationale |
---|---|
Inflammatory Bowel Disease | Inhibition of NF-κB and NLRP3 pathways that drive intestinal inflammation |
Rheumatoid Arthritis | Reduction of pro-inflammatory cytokines and mediators involved in joint inflammation |
Neuroinflammatory Disorders | Suppression of microglial activation and neuroinflammatory processes |
Acute Inflammatory Conditions | Rapid inhibition of inflammatory cascades through TLR4-MD2 blockade |
Further research is needed to evaluate the efficacy and safety of trichodimerol in these specific disease contexts, but the current findings provide a strong rationale for exploring these therapeutic applications.
Research Applications
Beyond its therapeutic potential, trichodimerol serves as a valuable research tool for investigating inflammatory signaling pathways. The compound's specific interactions with the TLR4-MD2 complex and its effects on downstream NF-κB and NLRP3 pathways make it useful for studying these signaling mechanisms in various experimental contexts.
Researchers can utilize trichodimerol to:
-
Probe TLR4-dependent inflammatory responses
-
Investigate cross-talk between NF-κB and NLRP3 inflammasome pathways
-
Develop structure-activity relationships for novel anti-inflammatory compounds
-
Establish experimental models of inflammation inhibition
These research applications contribute to our understanding of inflammatory processes and may lead to the development of new therapeutic strategies for inflammatory disorders.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume